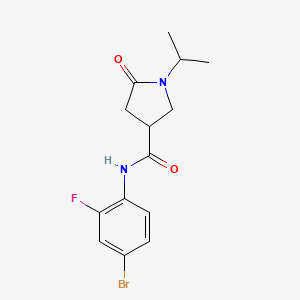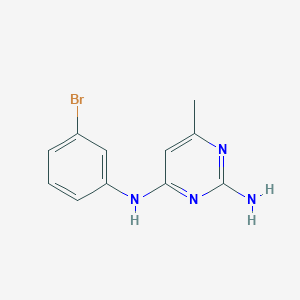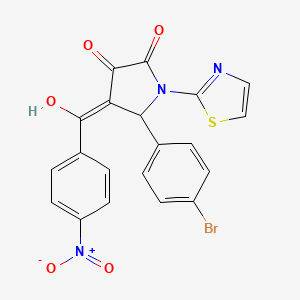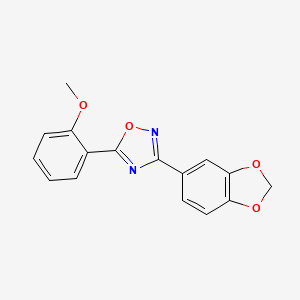![molecular formula C19H27FN2O2 B5416506 4-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)morpholine](/img/structure/B5416506.png)
4-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)morpholine, commonly known as FPEPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPEPM belongs to the class of morpholine derivatives and is known for its unique chemical structure that makes it an attractive candidate for drug development.
作用机制
The mechanism of action of FPEPM is not fully understood. However, studies have shown that FPEPM can interact with various receptors such as dopamine receptors, sigma receptors, and NMDA receptors. FPEPM has been shown to have a high affinity for these receptors, which may explain its therapeutic effects.
Biochemical and Physiological Effects:
FPEPM has been shown to have various biochemical and physiological effects. In neuroscience, FPEPM has been shown to increase the levels of neurotransmitters such as dopamine and acetylcholine, which can improve cognitive function. In oncology, FPEPM has been shown to induce apoptosis and inhibit angiogenesis, which can inhibit tumor growth. In immunology, FPEPM has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
FPEPM has several advantages for lab experiments. It is easy to synthesize, has high purity, and has a unique chemical structure that makes it an attractive candidate for drug development. However, FPEPM also has some limitations. It has a short half-life, which may limit its therapeutic efficacy. Additionally, FPEPM may have off-target effects, which may limit its specificity.
未来方向
There are several future directions for FPEPM research. In neuroscience, future studies can focus on the potential therapeutic applications of FPEPM in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, future studies can focus on optimizing the dosage and administration of FPEPM to improve its anticancer efficacy. In immunology, future studies can focus on the potential use of FPEPM in treating autoimmune diseases. Additionally, future studies can focus on developing FPEPM derivatives with improved pharmacokinetic properties and specificity.
Conclusion:
FPEPM is a chemical compound with unique chemical structure and potential therapeutic applications. The synthesis method of FPEPM is simple and efficient, and FPEPM has been extensively studied for its potential therapeutic applications in various fields. Although the mechanism of action of FPEPM is not fully understood, studies have shown that it can interact with various receptors and have various biochemical and physiological effects. FPEPM has several advantages for lab experiments, but also has some limitations. Future studies can focus on optimizing the therapeutic efficacy of FPEPM and developing FPEPM derivatives with improved pharmacokinetic properties and specificity.
合成方法
FPEPM can be synthesized using various methods. One of the most commonly used methods is the one-pot synthesis method, which involves the reaction of 4-fluorophenylethylamine with 1-piperidinyl-2-chloroethanone followed by the reaction with morpholine. This method is simple, efficient, and yields high purity FPEPM.
科学研究应用
FPEPM has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, FPEPM has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, FPEPM has been shown to inhibit tumor growth and can be used as an anticancer agent. In immunology, FPEPM has been shown to modulate the immune system and can be used to treat autoimmune diseases.
属性
IUPAC Name |
1-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c20-18-7-5-16(6-8-18)3-4-17-2-1-9-22(14-17)19(23)15-21-10-12-24-13-11-21/h5-8,17H,1-4,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJJQVHFEGLPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOCC2)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-imino-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5416460.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbenzamide](/img/structure/B5416468.png)
![2-{[5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5416474.png)
![N-(4-{1-[2-(3-fluorophenyl)ethyl]-1H-imidazol-2-yl}phenyl)acetamide](/img/structure/B5416489.png)
![N'-[1-(4-biphenylyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5416496.png)

![1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5416504.png)
![2-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyridin-3-ol](/img/structure/B5416525.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5416528.png)
![ethyl 2-(4-methoxy-3-nitrobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416536.png)